molecular formula C11H5F3NNaO2S B8072713 Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B8072713
M. Wt: 295.21 g/mol
InChI Key: OCWPISUTIVQBMX-UHFFFAOYSA-M
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Description

Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating or irradiation with visible light .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reagents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylation reagents (e.g., TMSCF3, sodium trifluoroacetate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions may vary depending on the desired transformation but often involve the use of solvents like acetonitrile, dichloromethane, or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various functionalized derivatives of the original compound .

Mechanism of Action

The mechanism of action of Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease pathways . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is unique due to its specific structural features, which combine the trifluoromethyl group with a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential for use in multiple fields further highlight its uniqueness .

Properties

IUPAC Name

sodium;2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-3-1-2-6(4-7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWPISUTIVQBMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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